Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

Lipophilicity Drug Design Physicochemical Properties

Select Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (CAS 59227-80-4) for applications demanding high lipophilicity (LogP 4.27, ~0.65 units above clofibrate) and a versatile aryl bromide handle. The para-bromo substituent enables efficient Suzuki, Buchwald-Hartwig, and Sonogashira couplings (>90% conversion under mild Pd(PPh₃)₄ conditions), streamlining library synthesis. Its bromine atom provides robust anomalous scattering for SAD phasing in X-ray co-crystallography. With a boiling point of 322.8±17.0 °C, it ensures thermal stability during high-temperature transformations. Available at ≥97% purity from leading suppliers. Request a quote today.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 59227-80-4
Cat. No. B3054263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromophenoxy)-2-methylpropanoate
CAS59227-80-4
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Br
InChIInChI=1S/C12H15BrO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3
InChIKeyIOVDAUBZQSIHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate: Chemical Identity and Baseline Characterization for Scientific Procurement


Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (CAS 59227-80-4) is a brominated phenoxyisobutyrate ester with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This compound belongs to the phenoxyisobutyrate class, which includes established pharmaceutical agents such as clofibrate (the 4-chloro analog) [1]. The para-bromo substitution on the phenoxy ring imparts distinct physicochemical properties compared to other halogenated analogs, including higher molecular weight (287.15 vs. 242.70 g/mol for clofibrate), increased lipophilicity (LogP approximately 4.27), and altered electronic characteristics due to bromine's larger atomic radius and polarizability . Commercial availability as a research intermediate includes specifications of ≥97% purity from multiple reputable suppliers, with applications spanning pharmaceutical synthesis, agrochemical intermediate production, and structure-activity relationship studies in PPAR modulator research .

Why Generic Substitution Fails: Structural Determinants of Ethyl 2-(4-bromophenoxy)-2-methylpropanoate Differentiation


Phenoxyisobutyrate analogs differing only in para-halogen substitution (chloro, fluoro, unsubstituted) exhibit divergent physicochemical and biological profiles that preclude simple interchangeability. The bromine atom in ethyl 2-(4-bromophenoxy)-2-methylpropanoate confers a larger atomic radius, greater polarizability, and distinct electronic effects compared to chloro or fluoro analogs, directly impacting lipophilicity (LogP), metabolic stability, and molecular recognition by biological targets such as PPARs [1]. Furthermore, the bromine substituent provides a unique heavy atom for X-ray crystallography phasing and serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not feasible with chloro or fluoro analogs under comparable mild conditions [2]. The ethyl ester moiety further differentiates this compound from methyl ester or free acid analogs, offering a balance of hydrolytic stability and lipophilicity that influences both synthetic utility and pharmacokinetic behavior in prodrug applications [3]. These structural features collectively mandate the procurement of this specific brominated ethyl ester for applications requiring its unique combination of properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Ethyl 2-(4-bromophenoxy)-2-methylpropanoate vs. Halogenated Analogs


Comparative Lipophilicity: Para-Bromo vs. Para-Chloro and Para-Fluoro Analogs

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate exhibits substantially higher lipophilicity than its chloro and fluoro analogs, which directly influences membrane permeability, metabolic stability, and tissue distribution. The calculated LogP for the 4-bromo compound is 4.27, compared to 3.62 for the 4-chloro analog (clofibrate) and 2.95 for the 4-fluoro analog, representing increases of 0.65 and 1.32 log units, respectively . This ~1.3 log unit increase corresponds to approximately a 20-fold higher partition coefficient between octanol and water [1].

Lipophilicity Drug Design Physicochemical Properties ADME

Molecular Weight and Heavy Atom Effect: 4-Bromo vs. 4-Chloro for Crystallography

The presence of bromine (atomic number 35) provides a strong anomalous scattering signal for X-ray crystallography, enabling single-wavelength anomalous diffraction (SAD) phasing. The bromine atom in ethyl 2-(4-bromophenoxy)-2-methylpropanoate contributes an anomalous scattering factor (f'') of approximately 1.3 electrons at Cu Kα wavelength, compared to only 0.7 electrons for chlorine (atomic number 17) in the chloro analog [1]. This nearly two-fold stronger signal significantly enhances phasing power and reduces the minimum crystal size required for structure determination.

X-ray Crystallography Structural Biology Heavy Atom Phasing

Synthetic Versatility: 4-Bromo Substituent as a Cross-Coupling Handle

The para-bromo substituent in ethyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Aryl bromides exhibit reactivity approximately 10-100× higher than aryl chlorides in Suzuki couplings under comparable mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C), enabling broader substrate scope and higher yields [1]. This reactivity differential directly translates to synthetic efficiency: Suzuki couplings with aryl bromides typically achieve >90% conversion within 2-4 hours, whereas aryl chlorides often require elevated temperatures (>100°C), specialized ligands, and extended reaction times (12-24 hours) to reach comparable conversion [2].

Cross-Coupling Palladium Catalysis Synthetic Chemistry Building Blocks

Boiling Point and Thermal Stability: 4-Bromo vs. 4-Chloro and 4-Fluoro Analogs

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate exhibits a boiling point of 322.8±17.0 °C at 760 mmHg, significantly higher than the 4-chloro analog (clofibrate, 154-156 °C at 20 mmHg) and the 4-fluoro analog (estimated ~280 °C) . This elevated boiling point correlates with bromine's larger molar refractivity and increased molecular polarizability, contributing to stronger intermolecular dispersion forces. The ~40 °C increase versus the 4-fluoro analog provides a wider operational window for high-temperature reactions and vacuum distillation purification without thermal degradation.

Thermal Properties Purification Distillation Process Chemistry

Optimal Application Scenarios for Ethyl 2-(4-bromophenoxy)-2-methylpropanoate in Research and Development


Structure-Activity Relationship (SAR) Studies of PPAR Modulators Requiring Distinct Lipophilicity

Use ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a high-LogP comparator in SAR campaigns investigating phenoxyisobutyrate-based PPARα/γ modulators. Its LogP of 4.27 represents a ~0.65 log unit increase over the clinical reference clofibrate, enabling systematic exploration of lipophilicity-dependent effects on membrane permeability, metabolic stability, and target engagement [1]. The bromine atom provides a distinct X-ray scattering signal for co-crystallization studies, facilitating direct visualization of halogen bonding interactions with PPAR ligand-binding domains.

Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling

Employ ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a versatile aryl bromide building block for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The bromine substituent enables efficient C-C and C-N bond formation under mild conditions (e.g., Pd(PPh₃)₄, 80°C, 2-4 hours) with >90% conversion, whereas the corresponding 4-chloro analog would require specialized ligands and extended reaction times to achieve comparable yields [1][2]. This reactivity advantage accelerates library synthesis for drug discovery and materials science applications.

Crystallography-Focused Fragment Screening and Heavy-Atom Derivatization

Utilize the 4-bromo substituent for experimental phasing in X-ray crystallography of protein-ligand complexes. The bromine atom's anomalous scattering factor (f'' ≈ 1.3 e⁻ at Cu Kα) provides robust SAD phasing power, enabling structure determination from smaller or lower-quality crystals compared to chloro analogs [1]. This property is particularly valuable in fragment-based drug discovery where ligand occupancy is often low and multiple derivative datasets are required.

High-Temperature Reaction Development and Process Chemistry

Select ethyl 2-(4-bromophenoxy)-2-methylpropanoate for reaction optimization studies requiring elevated thermal stability. With a boiling point of 322.8±17.0 °C, this compound remains non-volatile under conditions that would vaporize lower-boiling analogs (e.g., 4-fluoro analog at ~280 °C), reducing material loss and improving safety margins during high-temperature transformations or vacuum distillations [1].

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